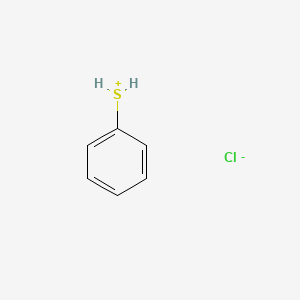
Phenylsulfanium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylsulfanium;chloride is an organosulfur compound characterized by the presence of a sulfonium ion bonded to a phenyl group and a chloride ion. This compound is part of the broader class of sulfonium salts, which are known for their unique chemical properties and reactivity. Sulfonium salts are positively charged organosulfur compounds where the central sulfur atom is bonded to three organic substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenylsulfanium;chloride can be synthesized through various methods. One common approach involves the reaction of phenyl sulfide with a chlorinating agent under controlled conditions. The reaction typically proceeds as follows: [ \text{Ph-SH} + \text{Cl}_2 \rightarrow \text{Ph-SCl} + \text{HCl} ] where Ph represents the phenyl group. This reaction requires careful control of temperature and the use of appropriate solvents to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are designed to maximize efficiency and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Phenylsulfanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to thiophenol.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different sulfonium salts
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium alkoxides or amines can be employed under mild conditions
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Phenylsulfanium;chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: this compound is used in surface modification and adhesion promotion in various industrial applications
Wirkmechanismus
The mechanism of action of phenylsulfanium;chloride involves its reactivity as a sulfonium salt. The positively charged sulfur atom can interact with nucleophiles, leading to various chemical transformations. These interactions are governed by the principles of electrophilic and nucleophilic chemistry. The compound’s ability to form covalent bonds with hydroxyl groups on substrates enhances its utility in surface modification and adhesion promotion.
Vergleich Mit ähnlichen Verbindungen
Phenylsulfanium;chloride can be compared with other sulfonium salts such as:
- Methylsulfonium chloride
- Ethylsulfonium chloride
- Propylsulfonium chloride
Uniqueness
This compound is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity compared to its alkyl counterparts. The aromatic nature of the phenyl group influences the compound’s stability and reactivity, making it suitable for specific applications in organic synthesis and industrial processes .
Conclusion
This compound is a versatile compound with significant applications in various fields of science and industry. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis, surface modification, and adhesion promotion. Ongoing research continues to explore its potential in biology and medicine, highlighting its importance in scientific advancements.
Eigenschaften
Molekularformel |
C6H7ClS |
|---|---|
Molekulargewicht |
146.64 g/mol |
IUPAC-Name |
phenylsulfanium;chloride |
InChI |
InChI=1S/C6H6S.ClH/c7-6-4-2-1-3-5-6;/h1-5,7H;1H |
InChI-Schlüssel |
MVXXTYYBNQKGKT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[SH2+].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















